molecular formula C18H22N10O B2496862 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034574-68-8

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2496862
CAS RN: 2034574-68-8
M. Wt: 394.443
InChI Key: KQXWEAZIPJEWAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide often involves multiple steps, including reactions such as Suzuki coupling, N-methylation, and the use of palladium catalysis. For example, the synthesis of related compounds has been achieved through palladium-catalyzed Suzuki coupling and subsequent N-methylation processes (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of triazine, tetrazol, and pyrrolidine rings, contributing to their planarity and π-conjugation. These structural features are crucial for their biological activity and interactions with biological targets. The crystal structure analysis reveals extensive hydrogen bonding and π-π stacking interactions, maintaining the stability of these molecules (Liping Lu et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide and its analogs includes their ability to undergo various reactions, such as coupling reactions and substitutions, which are essential for the synthesis of diverse derivatives with potential biological activities. These reactions are facilitated by the molecule's functional groups, which act as sites for chemical transformations (Dolzhenko et al., 2006).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of heterocyclic chemistry often focuses on synthesizing novel compounds with potential biological activities. For instance, the synthesis of new pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating thiazolo[3,2‐a]benzimidazole moieties has been reported, with some of these compounds exhibiting moderate effects against certain bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). This type of research underlines the potential of such compounds in the development of new antimicrobial agents.

Analytical Chemistry Applications

Compounds structurally related to the query are also utilized in analytical chemistry to improve the understanding and characterization of other compounds. For example, nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, showcasing the importance of chemical derivatives in analytical methodologies (Ye, Huang, Li, Xiang, & Xu, 2012).

Material Science and Corrosion Inhibition

In the field of material science, benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. Such studies indicate the broader applications of these compounds beyond biological systems, demonstrating their potential in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Pharmaceutical and Medicinal Chemistry

The synthesis and characterization of compounds for potential use in pharmaceutical applications form a significant area of research. For instance, novel antineoplastic tyrosine kinase inhibitors have been developed and are in clinical trials, emphasizing the role of chemical synthesis in advancing cancer treatment (Gong, Chen, Deng, & Zhong, 2010).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N10O/c1-26(2)17-21-15(22-18(23-17)27-8-3-4-9-27)11-19-16(29)13-6-5-7-14(10-13)28-12-20-24-25-28/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,19,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXWEAZIPJEWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

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